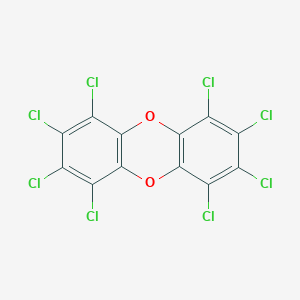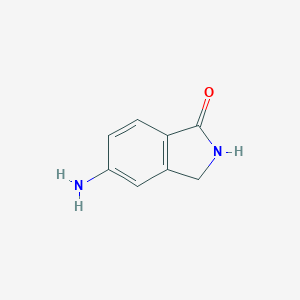
5-Aminoisoindolin-1-one
Overview
Description
5-Aminoisoindolin-1-one (5-AII) is a heterocyclic compound with a unique structure that has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. 5-AII has been found to have a wide range of applications in the laboratory, including the synthesis of a variety of organic compounds, the study of biochemical and physiological processes, and the development of novel drugs.
Scientific Research Applications
1. Role in PARP Inhibition and Therapeutic Applications
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), playing a significant role in cellular responses to DNA damage. This compound demonstrates protective activity in various models such as haemorrhagic shock, myocardial infarction, and organ transplantation. Moreover, it exhibits anti-inflammatory properties by modulating cytokine and adhesion molecule expression and shows potential in treating arthritis, Parkinson's disease, multiple sclerosis, and other inflammatory conditions (Threadgill, 2015).
2. Biochemical and Pharmacological Tool in PARPs Study
5-AIQ is utilized extensively as a biochemical and pharmacological tool to investigate the inhibitory effects of PARPs. This compound is also used in studies exploring its metabolic stability and pharmacokinetics, indicating its significance in scientific research related to enzyme inhibition (Iqbal et al., 2022).
3. Involvement in Synthetic Chemistry
The compound is integral in the synthesis of various chemical structures. For instance, it is used in the palladium-catalyzed cyclocarbonylation of 2-halobenzaldehydes and hydrazines to produce 2-aminoisoindolin-1-ones, demonstrating its utility in complex chemical synthesis processes (Han et al., 2013).
4. Utility in Drug Development and Inhibitory Studies
5-AIQ has been investigated for its role in the development of new drugs and as a key functional group in various medications. Its potential in drug development is underscored by studies evaluating its genotoxicity, further emphasizing its importance in pharmaceutical research (Vinod et al., 2010).
5. In Radiotherapeutic Applications
5-AIQ has been explored in the context of radioiodination for targeting poly(ADP-ribose) polymerase in carcinoma cells. This research indicates the compound's potential in developing specific radiotracers for cancer diagnosis and therapy (El-Hamoly et al., 2020).
Mechanism of Action
Target of Action
5-Aminoisoindolin-1-one is a derivative of isoindolin-1-one, which has been found to be a potent inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with PI3Kγ, inhibiting its activity . This interaction can lead to changes in the downstream signaling pathways regulated by PI3Kγ, including the AKT/mTOR pathway . The inhibition of PI3Kγ can suppress the immunosuppressant phenotype of tumor-associated macrophages (TAMs), which is promoted by the activation of the AKT/mTOR pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting PI3Kγ, this compound can suppress the activation of this pathway, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a decrease in the activation of the AKT/mTOR pathway . This can result in reduced cell proliferation and survival, particularly in cells where this pathway is overactive, such as in certain types of cancer cells .
Safety and Hazards
The safety data sheet for 5-Aminoisoindolin-1-one indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
5-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCJWXNNDARPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620761 | |
| Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222036-66-0 | |
| Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3-dihydro- isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

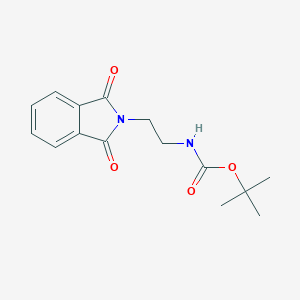
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
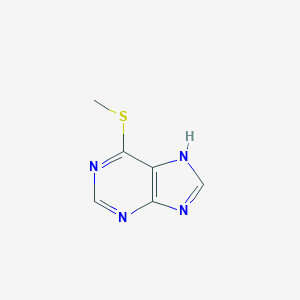
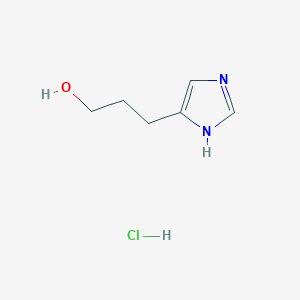
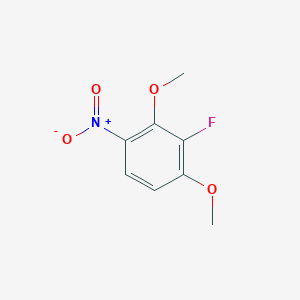
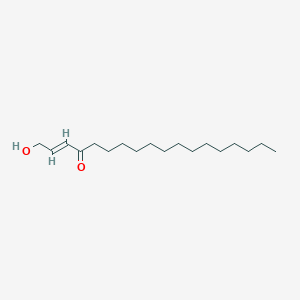


![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
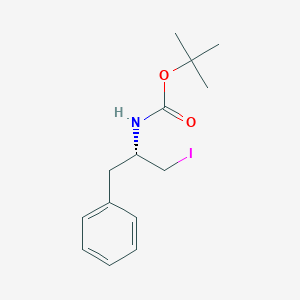
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
